molecular formula C30H56N8O9 B12609590 L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine CAS No. 915149-20-1

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine

Cat. No.: B12609590
CAS No.: 915149-20-1
M. Wt: 672.8 g/mol
InChI Key: RIOZSTAAIWYWPV-XBUBOJNLSA-N
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Description

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine is a peptide compound composed of six amino acids: isoleucine, lysine, threonine, serine, proline, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the free amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the side chains of amino acids like serine and threonine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine group modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated amino acids, while reduction can break disulfide bonds, resulting in free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and delivery systems.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which can influence its binding properties and biological activity. This peptide’s structure allows for diverse functional modifications, making it a versatile tool in research and industrial applications.

Properties

CAS No.

915149-20-1

Molecular Formula

C30H56N8O9

Molecular Weight

672.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C30H56N8O9/c1-4-17(2)23(33)27(43)34-19(10-5-7-13-31)25(41)37-24(18(3)40)28(44)36-21(16-39)29(45)38-15-9-12-22(38)26(42)35-20(30(46)47)11-6-8-14-32/h17-24,39-40H,4-16,31-33H2,1-3H3,(H,34,43)(H,35,42)(H,36,44)(H,37,41)(H,46,47)/t17-,18+,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

RIOZSTAAIWYWPV-XBUBOJNLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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